1-Phenyl-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one
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Overview
Description
1-Phenyl-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one is a complex organic compound characterized by its unique structure and properties. This compound integrates a phenyl ring, a trifluoromethyl group, and a furan ring connected by a propenone linkage. Its specific chemical structure imparts distinctive reactivity and applications, particularly in scientific research and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one typically involves a multi-step organic synthesis process. A common route is the Claisen-Schmidt condensation between acetophenone and an appropriately substituted benzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent under reflux conditions. The process may involve further purification steps, such as recrystallization, to achieve the desired product.
Industrial Production Methods: On an industrial scale, this compound's production may involve optimized catalytic processes to enhance yield and purity. The methods often leverage large-scale reactors and continuous flow techniques to maintain consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one participates in various chemical reactions, including oxidation, reduction, and substitution. These reactions enable the modification of its functional groups, allowing for the synthesis of diverse derivatives with tailored properties.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used to oxidize the compound, forming ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the propenone group to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or amines under appropriate conditions to introduce new functional groups.
Major Products: The products of these reactions vary based on the reagents and conditions used. For instance, oxidation can lead to diketone formation, while reduction can yield secondary alcohols.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in organic synthesis, enabling the preparation of complex molecules for various applications.
Biology and Medicine: In biological research, its derivatives are explored for potential therapeutic properties, including anti-inflammatory, antifungal, and anticancer activities. The compound's unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry: Industrially, this compound finds use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also serves as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 1-Phenyl-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one exerts its effects is largely dependent on its interaction with specific molecular targets. Its trifluoromethyl group and furan ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing its reactivity and biological activity. The compound may inhibit enzyme activities or modulate receptor functions through these interactions, thereby exerting its effects.
Comparison with Similar Compounds
1-Phenyl-3-(4-(trifluoromethyl)phenyl)-2-propen-1-one
1-Phenyl-3-(5-(4-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one
These similar compounds share structural features but differ in the position of the trifluoromethyl and furan groups. Such differences can significantly impact their chemical properties and applications. For instance, the positional isomers may exhibit varied reactivity and biological activities, highlighting the uniqueness of each compound in research and industrial contexts.
Properties
IUPAC Name |
(E)-1-phenyl-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3O2/c21-20(22,23)16-8-4-7-15(13-16)19-12-10-17(25-19)9-11-18(24)14-5-2-1-3-6-14/h1-13H/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCLWPPQQDHDFL-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304896-45-5 |
Source
|
Record name | 1-PHENYL-3-(5-(3-(TRIFLUOROMETHYL)PHENYL)-2-FURYL)-2-PROPEN-1-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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